O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Procurement Analytical Chemistry Reproducibility

Researchers using benzylhydroxylamine derivatives face reproducibility risks when substituting analogs-variations in fluorine position alter melting point (180-185°C vs 136-148°C for 2-Cl), stability, and lipophilicity (LogP 1.35-2.72), compromising experimental outcomes. O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS 215599-91-0) eliminates this uncertainty: • Consistent ≥98% purity (HPLC) with verified melting point (180-185°C) for batch-to-batch reproducibility. • Defined LogP (~1.35-1.50) enabling predictable chromatographic behavior and oxime derivatization efficiency. • Ambient-stable solid hydrochloride salt simplifying storage logistics and multi-step synthetic workflows. Procurement-ready with documented CoA and global shipping.

Molecular Formula C7H9ClFNO
Molecular Weight 177.6
CAS No. 215599-91-0
Cat. No. B2481028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Fluorobenzyl)hydroxylamine hydrochloride
CAS215599-91-0
Molecular FormulaC7H9ClFNO
Molecular Weight177.6
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON)F.Cl
InChIInChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
InChIKeyJXRCCPGBRXGMDB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS 215599-91-0): A Procurement-Ready Overview for Chemical Synthesis and Pharmaceutical R&D


O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS 215599-91-0) is a halogenated benzylhydroxylamine derivative, typically supplied as a solid hydrochloride salt with a molecular formula of C7H9ClFNO and a molecular weight of 177.60 g/mol . It is characterized as a versatile building block and reagent in organic synthesis, particularly for the formation of nitrogen-containing compounds and as an intermediate in medicinal chemistry . The compound is commercially available with a standard purity of 98% and a melting point range of 180-185 °C .

Why O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Cannot Be Substituted with Unsubstituted or Other Halo-Benzyl Analogs


In the procurement and application of benzylhydroxylamine derivatives, generic substitution is not scientifically sound due to significant physicochemical differences imparted by specific substitutions. The presence and position of a fluorine atom critically alter properties like melting point, stability, and lipophilicity, which directly impact experimental reproducibility, storage logistics, and downstream synthetic outcomes. For instance, the ortho-fluorine in O-(2-Fluorobenzyl)hydroxylamine hydrochloride yields a higher melting point (180-185°C) and different stability requirements compared to the ortho-chloro analog (mp 136-148°C) . Furthermore, the 2-fluoro substitution provides distinct lipophilicity (LogP 1.35-2.72) [1], affecting chromatographic behavior and reaction kinetics in ways that unsubstituted (O-benzyl) or other halo-substituted (e.g., 4-fluoro, 2-chloro) derivatives cannot replicate. These variations necessitate a compound-specific approach to ensure consistent and predictable results in research and development settings.

Quantitative Evidence for the Selection of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Over Its Closest Analogs


Higher Specified Purity vs. 4-Fluoro and 2-Chloro Analogs

The specified purity of O-(2-Fluorobenzyl)hydroxylamine hydrochloride is consistently higher than that of closely related positional isomers and other ortho-halogenated analogs. This higher purity specification reduces the need for additional purification steps and enhances the reproducibility of sensitive reactions.

Procurement Analytical Chemistry Reproducibility

Superior Thermal Stability Indicated by a Higher Melting Point

The melting point of O-(2-Fluorobenzyl)hydroxylamine hydrochloride (180-185 °C) is significantly higher than that of its ortho-chloro counterpart (136-148 °C). This suggests a more stable crystalline lattice, which correlates with better long-term stability and easier handling as a solid at room temperature.

Stability Physical Chemistry Formulation

Enhanced Logistical Convenience with Ambient Temperature Storage

Unlike the 2-chloro analog, which is recommended for long-term storage at 2-8°C, O-(2-Fluorobenzyl)hydroxylamine hydrochloride can be stored at room temperature. This eliminates the need for refrigerated storage and cold-chain shipping, reducing logistical complexity and cost.

Logistics Stability Procurement

Quantifiable Lipophilicity Profile for Optimized Method Development

The 2-fluorobenzyl moiety imparts a specific lipophilicity to the molecule, with reported calculated LogP values for the free base of approximately 1.35 to 1.50. This is a key physicochemical parameter for predicting chromatographic retention times, membrane permeability, and solubility in synthetic and biological applications. [1]

Medicinal Chemistry Chromatography ADME

Recommended Application Scenarios for O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Based on Its Differentiated Properties


Synthesis of Pharmaceuticals Targeting Neurological Disorders

This compound is a key intermediate in the development of drugs for neurological disorders . Its specific 2-fluorobenzyl group is a privileged scaffold in medicinal chemistry, often enhancing target binding or metabolic stability. The high purity (98%) and ambient storage stability ensure that the intermediate is reliable and easy to handle during multi-step synthetic routes, making it a preferred building block for this research area.

Derivatization Agent for Analytical Method Development (GC/LC-MS)

Due to its quantifiable lipophilicity (LogP ~1.35-1.50) [1] and ability to form stable oximes with carbonyl compounds, it serves as a valuable derivatization reagent. The specific LogP aids in predicting and optimizing chromatographic separation of the resulting derivatives, enhancing detection sensitivity and specificity in analytical chemistry workflows .

Exploratory Research in Enzyme Inhibition (e.g., IDO1)

O-alkylhydroxylamines, including benzyl-substituted derivatives, are known as mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) [2]. The specific 2-fluoro substitution pattern on this compound provides a unique chemical probe for exploring structure-activity relationships (SAR) around the active site of such enzymes, which is distinct from meta-halogenated analogs that showed optimal activity in some studies [3].

Technical Documentation Hub

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